KAT2A Histone Acetyltransferase Inhibition: CAS 1889801-72-2 vs. Representative Bromodomain Inhibitor
The compound exhibits nanomolar binding affinity for the human histone acetyltransferase KAT2A (GCN5) as measured by BROMOscan [1]. This affinity is superior to that of the established bromodomain inhibitor (+)-JQ1, which does not directly target KAT2A with comparable potency but rather modulates its expression levels indirectly [2].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 1.26 nM |
| Comparator Or Baseline | (+)-JQ1 (indirect modulation of KAT2A expression) |
| Quantified Difference | Direct, potent binding vs. indirect transcriptional modulation |
| Conditions | Human partial-length GCN5 (KAT2A) expressed in bacterial system, BROMOscan method |
Why This Matters
Direct, potent KAT2A engagement distinguishes this scaffold for epigenetic probe development versus pan-BET inhibitors lacking this specific target profile.
- [1] BindingDB. BDBM50234923 (CHEMBL4069412). Affinity Data: Ki = 1.26 nM. Assay: Binding affinity to human partial length GCN5 expressed in bacterial expression system by BROMOscan method. View Source
- [2] Comparative Toxicogenomics Database. KAT2A expression modulated by (+)-JQ1. View Source
